REACTION_CXSMILES
|
[O:1]=[Al-:2]=O.[Na+:4].[Si:5]([O-])([O-])([O-])[O-:6].[Na+].[Na+].[Na+].[Na+].[O-:14][Si]([O-])=O.[O-:18][Si]([O-])=O.[Na+].[Al+3:23]>>[OH2:1].[O-2:6].[O-2:14].[O-2:18].[O-2:1].[O-2:1].[O-2:1].[Na+:4].[Na+:4].[Al+3:2].[Al+3:23].[Si+4:5] |f:0.1,2.3.4.5.6,7.8.9.10,11.12.13.14.15.16.17.18.19.20.21.22|
|
Name
|
sodalite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Al-]=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
ADDITION
|
Details
|
the two solutions are added together
|
Type
|
CUSTOM
|
Details
|
to produce a certain mixture
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is reacted
|
Name
|
|
Type
|
product
|
Smiles
|
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |